Synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide
Synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis and Characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, a sulfonamide compound of interest to researchers in medicinal chemistry and drug development. The document outlines a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and presents a full suite of analytical techniques for structural verification and purity assessment. Detailed experimental procedures, tabulated spectral data, and explanatory diagrams are included to ensure that researchers can confidently replicate and validate the findings. This guide is intended to serve as a self-validating resource, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Sulfonamides
Sulfonamides are a cornerstone class of compounds in pharmaceutical sciences, renowned for their broad spectrum of biological activities.[1] The core sulfonamide moiety (–S(=O)₂–NR₂R₃) is a key pharmacophore found in various therapeutic agents, including antibacterial, anticonvulsant, and anti-inflammatory drugs.[2] The synthesis of novel sulfonamide derivatives, such as N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide, is a critical activity in the exploration of new chemical entities with potential therapeutic value.
This guide focuses on a specific synthetic pathway involving the reaction of 3-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride (tosyl chloride). The rationale for this approach is its reliability and the ready availability of the starting materials. Understanding the nuances of this synthesis and the precise characterization of the final product is paramount for its application in further research and development.
Synthetic Strategy and Mechanism
The synthesis of the target compound is achieved via a nucleophilic acyl substitution reaction. The amino group of 3-amino-5-bromopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride.[3] A base, typically pyridine, is employed not only to neutralize the hydrochloric acid byproduct but also to act as a nucleophilic catalyst.[4]
Reaction Mechanism
The reaction proceeds through a well-established mechanism for sulfonamide formation:
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Catalyst Activation: Pyridine, being more nucleophilic than the aminopyridine, first attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[4] This intermediate is a more potent electrophile than tosyl chloride itself.
-
Nucleophilic Attack: The exocyclic amino group of 3-amino-5-bromopyridine attacks the sulfur atom of the N-tosylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer & Elimination: The pyridine acts as a base to deprotonate the nitrogen atom of the original aminopyridine, facilitating the collapse of the tetrahedral intermediate and elimination of the pyridine catalyst. The final step involves the neutralization of the generated HCl by another molecule of pyridine, forming pyridinium chloride.[4][5]
Diagram: Reaction Mechanism
Caption: Mechanism of pyridine-catalyzed sulfonamide synthesis.
Experimental Protocol: Synthesis
This section provides a detailed, step-by-step procedure for the synthesis and purification of the title compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity | Supplier |
| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | - | 1.73 g (10 mmol) | Commercial |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | - | 2.10 g (11 mmol) | Commercial |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | - | 20 mL | Commercial |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Commercial |
| 1 M Hydrochloric Acid | HCl | 36.46 | 1 M | ~30 mL | Lab Stock |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Saturated | ~30 mL | Lab Stock |
| Brine | NaCl | 58.44 | Saturated | ~30 mL | Lab Stock |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Commercial |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Commercial |
| Hexane | C₆H₁₄ | 86.18 | - | As needed | Commercial |
Step-by-Step Procedure
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.73 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the resulting solution to 0 °C in an ice bath.
-
Reagent Addition: To the stirred solution, add p-toluenesulfonyl chloride (2.10 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.[6]
-
Work-up & Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethyl acetate/hexane solvent system to yield N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide as a solid.[7] Alternatively, silica gel chromatography can be employed for higher purity if needed.[8]
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Diagram: Experimental Workflow
Caption: High-level workflow for synthesis and characterization.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Observed Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₁BrN₂O₂S |
| Molecular Weight | 327.20 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the expected spectral data for N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide based on its structure and data from analogous compounds.[9][10][11]
Table 1: ¹H NMR Spectral Data (Expected) (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.45 | d | 1H | Pyridine H-2 |
| ~ 8.30 | d | 1H | Pyridine H-6 |
| ~ 7.90 | t | 1H | Pyridine H-4 |
| ~ 7.75 | d | 2H | Tosyl Ar-H (ortho to SO₂) |
| ~ 7.30 | d | 2H | Tosyl Ar-H (meta to SO₂) |
| ~ 7.20 | s (broad) | 1H | N-H |
| 2.40 | s | 3H | Tosyl -CH₃ |
Table 2: ¹³C NMR Spectral Data (Expected) (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | Pyridine C-6 |
| ~ 145.0 | Pyridine C-2 |
| ~ 144.5 | Tosyl C-ipso (C-SO₂) |
| ~ 136.0 | Tosyl C-para (C-CH₃) |
| ~ 135.5 | Pyridine C-3 |
| ~ 130.0 | Tosyl Ar-CH |
| ~ 127.5 | Tosyl Ar-CH |
| ~ 125.0 | Pyridine C-4 |
| ~ 120.0 | Pyridine C-5 (C-Br) |
| 21.5 | Tosyl -CH₃ |
Table 3: FT-IR Spectral Data (Expected)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3250 - 3300 | N-H stretch | Medium |
| 1580 - 1600 | C=C aromatic stretch | Medium-Strong |
| 1330 - 1350 | SO₂ asymmetric stretch | Strong |
| 1150 - 1170 | SO₂ symmetric stretch | Strong |
| 900 - 930 | S-N stretch | Medium |
Table 4: Mass Spectrometry Data (Expected)
| Technique | Ionization Mode | Expected m/z |
| ESI-MS | Positive | 327.0 [M+H]⁺, 329.0 [M+2+H]⁺ (due to Br isotopes) |
Analytical Protocols
-
NMR Spectroscopy: Samples should be prepared by dissolving ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
FT-IR Spectroscopy: Spectra can be obtained using KBr pellets or an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry: Samples should be dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 µg/mL for analysis via Electrospray Ionization (ESI).[12]
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards:
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and use in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of N-(5-Bromopyridin-3-yl)-4-methylbenzenesulfonamide. By explaining the causality behind the experimental design and providing clear, actionable steps and expected analytical data, this document serves as a valuable resource for researchers. Adherence to this guide will enable the reproducible synthesis of high-purity material, facilitating its use in downstream applications such as biological screening and lead optimization in drug discovery programs.
References
-
Tosylation of 2-aminopyridine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- Sulfonamide purification process - US2777844A - Google Patents.
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: [Link]
-
4 - Supporting Information. Available at: [Link]
-
Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. - Proprep. Available at: [Link]
-
Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange. Available at: [Link]
-
TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. Available at: [Link]
-
Alcohol to Tosylate Mechanism With Tosyl Chloride and Pyridine 033 - YouTube. Available at: [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
-
[Studies on tertiary amine oxides. XII. Reactions of pyridine 1-oxides with tosyl chloride in the presense of pyridine] - PubMed. Available at: [Link]
-
Sulfa Antibiotics - Synthesis of Sulfanilamide INTORODUCTION. Available at: [Link]
-
Sulfonamide (medicine) - Wikipedia. Available at: [Link]
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link]
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides - ResearchGate. Available at: [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC - NIH. Available at: [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. Available at: [Link]
-
Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl - ResearchGate. Available at: [Link]
-
Supporting information: - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Available at: [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities - MDPI. Available at: [Link]
-
Synthesis of N-methyl-4-(amino)benzenesulfonamide - PrepChem.com. Available at: [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. Available at: [Link]
-
Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC - NIH. Available at: [Link]
-
4-methyl-N-(5-pyridin-3-ylquinolin-8-yl)benzenesulfonamide - PubChem. Available at: [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]
-
Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl - ResearchGate. Available at: [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. proprep.com [proprep.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]

